molecular formula C17H36SiSn B105478 Tributyl(trimethylsilylethynyl)tin CAS No. 81353-38-0

Tributyl(trimethylsilylethynyl)tin

Cat. No. B105478
CAS RN: 81353-38-0
M. Wt: 387.3 g/mol
InChI Key: JGOIIPRSFZFFHG-UHFFFAOYSA-N
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Description

Tributyl(trimethylsilylethynyl)tin is a compound that is part of the organotin family, which are organometallic compounds containing tin-carbon bonds. These compounds are of interest due to their utility in organic synthesis and potential biological activities. The compound features a tributyltin group attached to an ethynyl group that is further substituted with a trimethylsilyl group, which can act as a versatile synthetic intermediate for various chemical transformations .

Synthesis Analysis

The synthesis of organotin compounds such as tributyl(trimethylsilylethynyl)tin often involves the use of stannane precursors. For instance, the synthesis of related compounds has been achieved through the reaction of enol trimethylsilyl ethers with α-tributylstannylthioacetals, leading to β-tributylstannyl-α,β-unsaturated ketones . Additionally, the synthesis of (trimethylsilylmethyl)tributyltin has been reported to proceed via transmetalation with n-butyllithium, demonstrating the versatility of organotin chemistry .

Molecular Structure Analysis

The molecular structure of organotin compounds is crucial for their reactivity and potential applications. For example, the solution structure of (tributylstannyl)lithium, a related compound, has been studied in various solvents, revealing monomeric forms and coordination between tin and lithium atoms . This coordination chemistry is essential for understanding the reactivity of tributyl(trimethylsilylethynyl)tin and designing new reactions.

Chemical Reactions Analysis

Organotin compounds like tributyl(trimethylsilylethynyl)tin participate in a variety of chemical reactions. For instance, N-heterocyclic carbene-mediated organocatalytic procedures have been developed for the transfer of tin from tributyl(trimethylsilylethynyl)stannane onto aldehydes, leading to the formation of α-silyloxyalkylstannanes and γ-silyloxyallylstannanes . Moreover, reactions of 2-trimethylsilylalk-2-enylstannanes with aldehydes have been shown to produce homoallylic alcohols with excellent stereoselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by their molecular structure. For example, the synthesis and characterization of dibutyl-(trimethylsilylmethyl)tin carboxylates revealed high acaricidal and fungicidal activities, indicating the potential for biological applications . Furthermore, the synthesis of functional polystyrenes containing tributyltin carboxylate moieties has been explored, with characterization by spectroscopic and thermal techniques to establish the coordination state of the tin atom . These studies highlight the importance of the physical and chemical properties of organotin compounds for their practical applications.

Scientific Research Applications

  • Synthesis of Thiophene Derivatives Tributyl(trimethylsilylethynyl)tin is used in the palladium-catalyzed coupling (Stille coupling) of 2,5-diiodothiophene to form 2,5-bis(ethynyl)thiophene, a precursor in synthesizing ethynylated thiophene oligomers. This process highlights its role in the creation of organometallic oligomers and polymers (Altamura et al., 2001).

  • Catalysis in Organic Synthesis The compound is integral in N-heterocyclic carbene (NHC)-mediated organocatalytic procedures for transferring tin onto aldehydes. This process is crucial for preparing α-silyloxyalkylstannanes and γ-silyloxyallylstannanes, demonstrating its utility in organic synthesis (Blanc et al., 2010).

  • Preparation of Organotin Compounds Tributyl(trimethylsilylethynyl)tin is used in the preparation of various organotin compounds, such as tributyl(3-methyl-2-butenyl)tin. These compounds find applications in metalation reactions and organotin chemistry, reflecting its significance in organometallic synthesis (Naruta et al., 2003).

  • Chemical Analysis and Detection The substance plays a role in analytical chemistry, specifically in the determination of organotin compounds in water. It is used as a reference in high-performance liquid chromatography (HPLC) coupled with atomic absorption spectrometry for sensitive detection of tin compounds (Kadokami et al., 1988).

  • Solid-State Coordination Studies In solid-state chemistry, tributyl(trimethylsilylethynyl)tin is analyzed for its coordination behavior, such as in the study of trichloro(4-acetoxybutyl)tin, which exhibits unique bonding patterns in the solid state (Jaumier et al., 1997).

  • Environmental Fate and Toxicology Studies Tributyl(trimethylsilylethynyl)tin is synthesized for use in environmental fate studies. Its radioactive form, tributyl[113Sn]tin, is utilized to understand the environmental behavior and toxicity of organotin compounds (Rouleau, 1998).

Safety And Hazards

Tributyl(trimethylsilylethynyl)tin is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

One study has prepared core-shell magnetic molecularly imprinted polymer nanoparticles for the recognition and extraction of tributyl tin (TBT), which could be a future direction for research .

Relevant Papers Several papers have been found that are relevant to Tributyl(trimethylsilylethynyl)tin. One paper discusses the high-throughput speciation of triethyl tin, tributyl tin, and triphenyl tin in environmental water . Another paper advances the science on assessing endocrine disruption with an unconventional endocrine-disrupting compound . A third paper provides insights into the restoration of tributyltin-contaminated marine environments .

properties

IUPAC Name

trimethyl(2-tributylstannylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIIPRSFZFFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348660
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl((tributylstannyl)ethynyl)silane

CAS RN

81353-38-0
Record name Trimethyl[(tributylstannyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stannane, tributyl[2-(trimethylsilyl)ethynyl]-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under argon stream, 3.53 ml (25 mmol) of trimethylsilylacetylene was dissolved in 25 ml of tetrahydrofuran and cooled to -78° C. Into the solution was added dropwise 145.9 ml (24 mmol) of butyllithium-hexane solution, and the reaction was carried out with stirring for 30 minutes. Then, 6.5 ml (24 mmol) of tributyltin chloride was added dropwise, and the reaction was carried out with stirring for 22 hours, while elevating gradually the temperature of the reaction mixture to room temperature. After the reaction, the solvent was evaporated and the residue was distilled under reduced pressure (0.6 mm Hg, 100°-102° C.) to obtain 4.84 g of a transparent liquid (yield: 52.2%).
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
butyllithium hexane
Quantity
145.9 mL
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Yield
52.2%

Synthesis routes and methods II

Procedure details

n-BuLi (1.6 M, 24.4 mL, 39 mmol) was added dropwise to a solution of ethynyltrimethylsilane (4.0 g, 41 mmol) in THF (40 mL) at −78° C. and gradually warmed to 0° C. over 30 min. The reaction mixture was cooled to −78° C. again and tributyltin chloride (11.4 mL, 39 mmol) in THF (30 mL) was added dropwise to the resultant mixture. The reaction mixture was stirred for 18 h at room temperature and quenched with water (20 mL). The mixture was extracted with diethyl ether (2×100 mL) and the combined organic extracts were washed with brine (50 mL). The organic phase was dried and concentrated to give yellow oil (15.0 g, 95%), which was used directly in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 1.67-1.45 (m, 6H), 1.45-1.20 (m, 6H), 0.98 (t, 6H, J=8.4 Hz), 0.90 (t, 9H, J=7.2 Hz), 0.16 (s, 9H).
Quantity
24.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

Under argon stream, 3.53 ml (25 mmol) of trimethylsilylacetylene was dissolved in 25 ml of tetrahydrofuran and cooled to -78° C. Into the solution was added dropwise 14.9 ml (24 mmol) of butyllithiumhexane solution, and the reaction was carried out with stirring for 30 minutes. Then, 6.5 ml (24 mmol) of tributyltin chloride was added dropwise, and the reaction was carried out with stirring for 22 hours, while elevating gradually the temperature of the reaction mixture to room temperature. After the reaction, the solvent was evaporated and the residue was distilled under reduced pressure (0.6 mm Hg, 100°-102° C.) to obtain 4.84 g of a transparent liquid (yield: 52.2%).
Quantity
3.53 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Yield
52.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl(trimethylsilylethynyl)tin
Reactant of Route 2
Reactant of Route 2
Tributyl(trimethylsilylethynyl)tin

Citations

For This Compound
36
Citations
N Fukui, H Yorimitsu, A Osuka - Angewandte Chemie, 2015 - Wiley Online Library
The chlorination of β‐halo or β,β‐dihaloporphyrins with 2‐chloro‐1,3‐bis(methoxycarbonyl)guanidine (Palau′Chlor) proceeded selectively at the neighboring unsubstituted meso …
Number of citations: 45 onlinelibrary.wiley.com
T Okabe, D Kuzuhara, M Suzuki, N Aratani… - Organic …, 2014 - ACS Publications
The selective iodination of 2,7,12,17-tetrahexylporphycene 1 was successfully accomplished by using N-iodosuccinimide in the presence of activators to give 3-iodoporphycene 2 and 3,…
Number of citations: 19 pubs.acs.org
C Maeda, T Yoneda, N Aratani… - Angewandte Chemie …, 2011 - Wiley Online Library
Going around in circles: The copper (I)-mediated annulation of a doubly 1, 3-butadiyne-bridged carbazole dimer with amines or Na 2 S provides isophlorins containing carbazole or …
Number of citations: 87 onlinelibrary.wiley.com
C Maeda, N Yoshioka - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
Peripherally ethynylated carbazole-based core-modified porphyrins were synthesized by sequential metal-catalyzed coupling and annulation reactions. Experimental results and DFT …
Number of citations: 16 pubs.rsc.org
C Maeda, M Masuda, N Yoshioka - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
Cu(I)-mediated annulation reaction of a 1,1′-(1,3-butadiyne)-8,8′-(2,5-thiophene)-bridged carbazole dimer 10 with amines provided the N-substituted carbazole-based isophlorines …
Number of citations: 24 pubs.rsc.org
MS Bennington, HLC Feltham, ZJ Buxton… - Dalton …, 2017 - pubs.rsc.org
Four tridentate carbazole-based ligands, HLtBu/H {3,6-di(tert-butyl)-1,8-bis[5-(3-benzyl-1,2,3-triazole)]-9H-carbazole}, HLtBu/tBu {3,6-di(tert-butyl)-1,8-bis[5-(3-(4-tert-butyl)benzyl-1,2,3-…
Number of citations: 26 pubs.rsc.org
S Das, I Gupta - Journal of Porphyrins and Phthalocyanines, 2019 - World Scientific
Porphyrins are tetrapyrrolic aromatic macrocycles and ubiquitous in nature. They are excellent dyes with strong absorption in the visible region (400–700 nm) and they exhibit decent …
Number of citations: 13 www.worldscientific.com
C Maeda, M Masuda, N Yoshioka - Organic letters, 2013 - ACS Publications
Several tetrakis(phenylethynyl)- and (phenylethynylphenylethynyl)-substituted carbazole-based thiaporphyrins were synthesized. These π-extended porphyrins display remarkably …
Number of citations: 25 pubs.acs.org
H Yoshida, E Shirakawa, Y Nakao, Y Honda… - Bulletin of the …, 2001 - journal.csj.jp
Double insertion of alkynes into the C–Sn bond of an alkynyl-, alkenyl-, allyl- or arylstannane proceeded in the presence of a palladium–diimine complex to afford highly conjugated …
Number of citations: 49 www.journal.csj.jp
S Shoji, Y Nomura, H Tamiaki - Tetrahedron, 2020 - Elsevier
Chlorophyll and bacteriochlorophyll pigments are important porphyrinoids, which play key roles in light absorption, energy migration/transfer, and electron transfer in natural …
Number of citations: 5 www.sciencedirect.com

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